molecular formula C11H13Cl2NO5 B15149159 1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid

1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid

Cat. No.: B15149159
M. Wt: 310.13 g/mol
InChI Key: QXUDWBIOORUHKZ-UHFFFAOYSA-N
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Description

1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid is a structurally complex cyclohexane-derived compound featuring a dichloro-substituted acryloylamino group and a carboxylic acid moiety.

Properties

IUPAC Name

1-[(3-carboxy-2,3-dichloroprop-2-enoyl)amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO5/c12-6(7(13)9(16)17)8(15)14-11(10(18)19)4-2-1-3-5-11/h1-5H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUDWBIOORUHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C(=C(C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structural Differences: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a propenoic acid backbone but lacks the cyclohexane ring and chlorine substituents present in the target compound. Instead, it features a catechol (3,4-dihydroxyphenyl) group . Key Functional Groups:
Compound Cyclohexane Ring Halogenation Carboxylic Acid Groups Aromatic System
Target Compound Yes (cyclohexane) 2,3-dichloro 2 (cyclohexane + acryloyl) No
Caffeic Acid No None 1 (acrylic acid) Yes (benzene)
  • Applications: Caffeic acid is widely used in pharmacological research (e.g., antioxidant studies), food additives, and cosmetics . The target compound’s dichloro-acryloylamino group may confer distinct reactivity, such as electrophilic properties for covalent binding in drug design, which caffeic acid lacks.

(1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic Acid

  • Structural Differences: This compound shares a cyclohexane-derived backbone but incorporates an amino group and an unsaturated cyclohexene ring instead of the dichloro-acryloylamino and carboxylic acid groups in the target compound .

(1S,3R)-3-Aminocyclohexanecarboxylic Acid

  • Structural and Functional Overlap: This GABA analog features a cyclohexane ring with amino and carboxylic acid groups in a fixed stereochemical configuration (1S,3R). It has been studied for neurological applications (e.g., GABA receptor modulation) and nanotechnology (self-assembling peptide nanotubes) . Comparison:
Property Target Compound (1S,3R)-3-Aminocyclohexanecarboxylic Acid
Halogenation Dichloro-acryloyl group None
Stereochemical Complexity Likely high (multiple substituents) Fixed (1S,3R)
Biological Activity Unreported (speculative: halogen may enhance bioactivity) GABAergic modulation

Research Findings and Functional Implications

  • Halogenation Effects: The dichloro substitution on the acryloyl group in the target compound may increase electrophilicity, enabling interactions with nucleophilic residues in enzymes or receptors. This contrasts with non-halogenated analogs like caffeic acid, which rely on phenolic groups for redox activity .
  • Cyclohexane vs.
  • Amide Linkage: The acryloylamino group introduces an amide bond, a feature absent in the compared cyclohexane amino acids. This could enhance metabolic stability compared to primary amines .

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